molecular formula C13H20O B13045746 Cyclohexyl-1-cyclohexenyl Ketone

Cyclohexyl-1-cyclohexenyl Ketone

Cat. No.: B13045746
M. Wt: 192.30 g/mol
InChI Key: ONWZINNFAFALNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound is characterized by the presence of a cyclohexyl group and a cyclohexenyl group attached to a ketone functional group. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexyl-1-cyclohexenyl Ketone can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with cyclohexene in the presence of a catalyst. This reaction typically requires specific conditions such as elevated temperatures and the use of a strong acid catalyst to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as distillation and purification to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl-1-cyclohexenyl Ketone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Cyclohexyl-1-cyclohexenyl Ketone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclohexyl-1-cyclohexenyl Ketone involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. This interaction can alter the enzyme’s activity and affect various biochemical pathways .

Properties

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

cyclohexen-1-yl(cyclohexyl)methanone

InChI

InChI=1S/C13H20O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h7,12H,1-6,8-10H2

InChI Key

ONWZINNFAFALNQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)C2=CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.